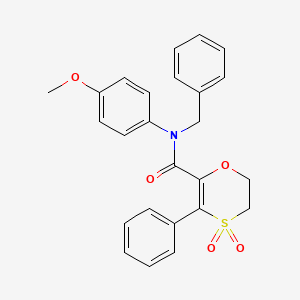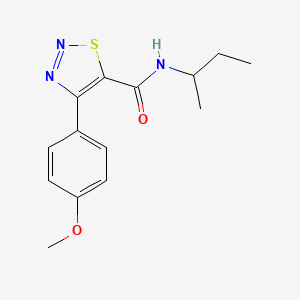![molecular formula C23H25N3O3 B15106554 N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B15106554.png)
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is typically synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antileishmanial and antimalarial activities.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in the metabolic pathways of parasites, thereby disrupting their growth and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the synthesis of nucleic acids and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazoline derivatives: Exhibiting neurotoxic potentials and other biological activities.
Uniqueness
N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological properties.
Propiedades
Fórmula molecular |
C23H25N3O3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-5-21(27)18-8-12-20(13-9-18)29-14-22(28)24-23-16(3)25-26(17(23)4)19-10-6-15(2)7-11-19/h6-13H,5,14H2,1-4H3,(H,24,28) |
Clave InChI |
WDSQXWPIQVKQEM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(N(N=C2C)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B15106480.png)
![5-amino-1-(2-hydroxypropyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15106486.png)
![2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole](/img/structure/B15106491.png)
![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15106508.png)
![4-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B15106513.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B15106518.png)

![Methyl 2-[(4-tert-butylbenzoyl)amino]acetate](/img/structure/B15106531.png)
![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide](/img/structure/B15106543.png)

![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106547.png)

![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B15106573.png)
